
Disodium carbamoyl phosphate
描述
It is an important reagent in organic synthesis due to its ability to activate carboxylic acids and convert them to their corresponding mixed anhydrides . This compound plays a crucial role in various biochemical processes, including the synthesis of cyclic peptides and macrocycles by facilitating cyclization reactions .
作用机制
Target of Action
Disodium carbamoyl phosphate (DCP) primarily targets the Carbonic Anhydrase IV (CA-IV) . CA-IV is known to stimulate the sodium/bicarbonate transporter activity of SLC4A4, which plays a crucial role in pH homeostasis . It is essential for acid overload removal from the retina and retina epithelium, and acid release in the choriocapillaris in the choroid .
Mode of Action
DCP is an important reagent in organic synthesis due to its ability to activate carboxylic acids and convert them to their corresponding mixed anhydrides . It interacts with its targets by activating carboxylic acids, which facilitates cyclization reactions .
Biochemical Pathways
In all organisms, carbamoyl phosphate (CP), the active form of DCP, is a precursor common to the synthesis of arginine and pyrimidines . In Escherichia coli and most other Gram-negative bacteria, CP is produced by a single enzyme, carbamoyl phosphate synthase (CPSase), encoded by the carAB operon . This high-energy substance is coordinated by metabolic controls for the needs of both pathways .
Pharmacokinetics
It’s known that all reaction intermediates in the production of cp are extremely reactive and unstable . They are protected by tunneling through a long internal channel .
Result of Action
The activation of carboxylic acids by DCP leads to the formation of their corresponding mixed anhydrides . This is used in the synthesis of cyclic peptides and macrocycles .
Action Environment
The action of DCP is influenced by environmental factors. For instance, CP is a thermally labile molecule, easily decomposed into phosphate and cyanate, or phosphate and carbamate depending on the pH of the solution . Biological systems have developed several mechanisms including channeling between enzymes, increased affinity of CP to enzymes, and keeping CP in a specific conformation to protect this unstable molecule .
生化分析
Biochemical Properties
Disodium carbamoyl phosphate is a key intermediate in the biosynthesis of pyrimidines and arginine. It is synthesized by the enzyme carbamoyl phosphate synthetase, which catalyzes the reaction of bicarbonate, ammonia, and ATP to form carbamoyl phosphate. This compound interacts with several enzymes, including ornithine transcarbamylase and aspartate transcarbamylase, which utilize carbamoyl phosphate in the urea cycle and pyrimidine biosynthesis, respectively . The interactions between this compound and these enzymes are crucial for the regulation of these metabolic pathways.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by participating in the urea cycle and pyrimidine biosynthesis, which are essential for nitrogen metabolism and DNA synthesis. The compound affects cell signaling pathways by regulating the availability of pyrimidines, which are necessary for DNA and RNA synthesis . Additionally, this compound impacts gene expression by modulating the levels of pyrimidine nucleotides, which are required for the synthesis of nucleic acids .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates enzymes such as carbamoyl phosphate synthetase, ornithine transcarbamylase, and aspartate transcarbamylase . These interactions facilitate the conversion of carbamoyl phosphate into other essential metabolites, such as citrulline and carbamoyl aspartate. The compound also influences enzyme activity by acting as a substrate for these enzymes, thereby regulating their catalytic functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the regulation of nitrogen metabolism and pyrimidine biosynthesis . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in metabolic pathways without causing adverse effects . At high doses, this compound can lead to toxicity and adverse effects, such as disruptions in nitrogen metabolism and cellular function . Threshold effects have been observed, where the compound’s beneficial effects are maximized at optimal dosages, while higher dosages result in diminishing returns and potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the urea cycle and pyrimidine biosynthesis . In the urea cycle, it is converted into citrulline by ornithine transcarbamylase, which is then further processed to produce urea and ornithine . In pyrimidine biosynthesis, this compound is converted into carbamoyl aspartate by aspartate transcarbamylase, which is then used to synthesize pyrimidine nucleotides . These pathways are essential for nitrogen metabolism and the synthesis of nucleic acids.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by factors such as its affinity for transporters and binding proteins, as well as its stability and solubility . These interactions ensure that this compound is available where it is needed for metabolic processes.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical functions. It is primarily found in the mitochondria and cytosol, where it participates in the urea cycle and pyrimidine biosynthesis, respectively . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell . These mechanisms are crucial for the regulation of metabolic pathways and the maintenance of cellular function.
准备方法
Synthetic Routes and Reaction Conditions: Disodium carbamoyl phosphate can be synthesized chemically from dihydrogen phosphate and cyanate . The reaction typically involves the combination of these two reactants under controlled conditions to form the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using enzymatic methods. Three different classes of enzymes are involved in its synthesis: ATP-grasp fold protein-based carbamoyl phosphate synthetase, amino-acid kinase fold carbamate kinase-like carbamoyl phosphate synthetase, and catabolic transcarbamylase . These enzymes facilitate the formation of this compound from glutamine, two molecules of magnesium ATP, and bicarbonate .
化学反应分析
Types of Reactions: Disodium carbamoyl phosphate undergoes various chemical reactions, including:
Activation of Carboxylic Acids: It converts carboxylic acids to their corresponding mixed anhydrides.
Cyclization Reactions: It facilitates the synthesis of cyclic peptides and macrocycles by activating carboxylic acids.
Common Reagents and Conditions:
Reagents: Carboxylic acids, glutamine, magnesium ATP, bicarbonate.
Conditions: Controlled temperature and pH to ensure the stability and reactivity of the compound.
Major Products Formed:
Mixed Anhydrides: Formed from the activation of carboxylic acids.
Cyclic Peptides and Macrocycles: Resulting from cyclization reactions.
科学研究应用
Disodium carbamoyl phosphate has a wide range of applications in scientific research, including:
相似化合物的比较
Carbamoyl Phosphate: Shares similar biosynthetic roles but differs in its specific enzymatic pathways.
Carbamate Kinase: Functions in microbial fermentation, distinct from the synthetic applications of disodium carbamoyl phosphate.
This compound’s unique ability to activate carboxylic acids and facilitate cyclization reactions makes it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
disodium;carbamoyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4NO5P.2Na/c2-1(3)7-8(4,5)6;;/h(H2,2,3)(H2,4,5,6);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRCKSSPGJOTEE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)OP(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2NNa2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72461-86-0 | |
| Record name | Disodium carbamoyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072461860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium carbamoyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1365176.png)


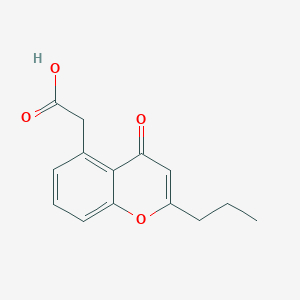

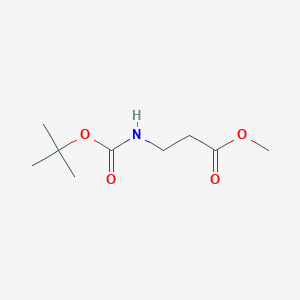

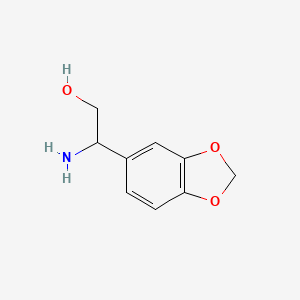
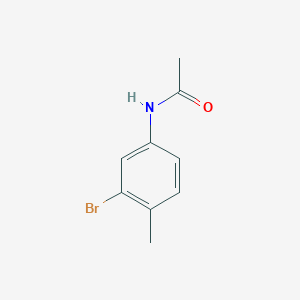
![2-Chloro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1365194.png)
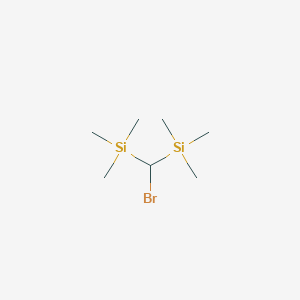
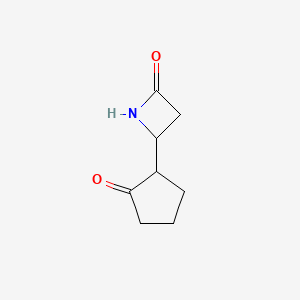

![1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1365204.png)
